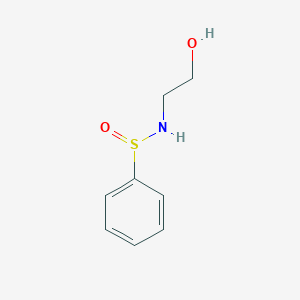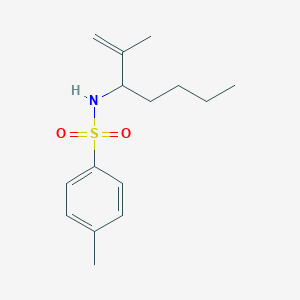
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and an aliphatic chain with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Aliphatic Chain: The aliphatic chain with a double bond can be synthesized through various methods, such as the Wittig reaction or the use of Grignard reagents.
Attachment to the Benzene Ring: The aliphatic chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Such as Lewis acids for the Friedel-Crafts reaction.
Purification Techniques: Including distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated aliphatic chain.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated aliphatic chains.
Substitution Products: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Effects: Leading to antimicrobial activity or other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide: Unique due to its specific aliphatic chain and sulfonamide group.
Other Sulfonamides: Such as sulfanilamide, which has different aliphatic chains and functional groups.
Uniqueness
Structural Features: The combination of a benzene ring, sulfonamide group, and aliphatic chain with a double bond makes it distinct.
Chemical Properties:
Propiedades
Número CAS |
90036-68-3 |
|---|---|
Fórmula molecular |
C15H23NO2S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-methyl-N-(2-methylhept-1-en-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-5-6-7-15(12(2)3)16-19(17,18)14-10-8-13(4)9-11-14/h8-11,15-16H,2,5-7H2,1,3-4H3 |
Clave InChI |
BNFHDYURZBTLCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


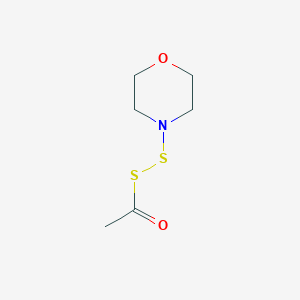
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
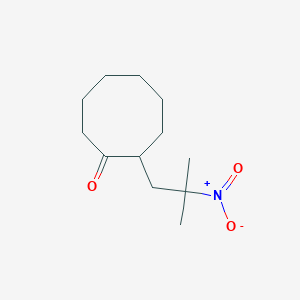

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)

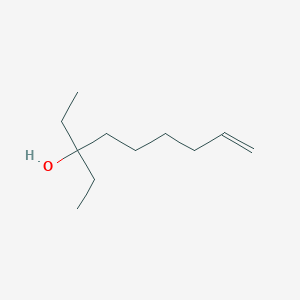

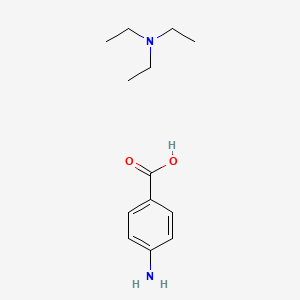
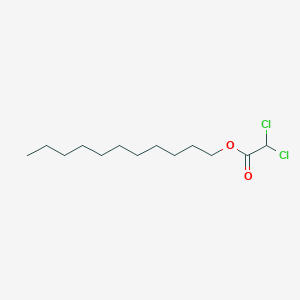
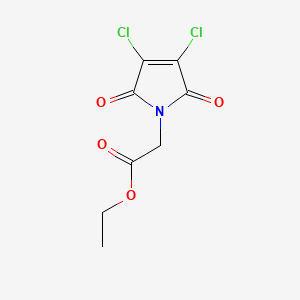
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
